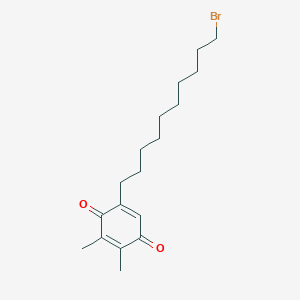

5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-dien-1,4-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound that features a bromodecyl side chain attached to a dimethylcyclohexadiene-dione core

Wissenschaftliche Forschungsanwendungen

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is the respiratory chain cytochrome bc1 complex (cyt bc1) . This complex is a major target of numerous antibiotics and fungicides .

Mode of Action

The compound interacts with its target, the cyt bc1 complex, by inhibiting its function . It acts on an area near the ubiquinol oxidation (Q P) site and falls into the category of a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol .

Biochemical Pathways

The compound affects the mitochondrial electron transport chain by inhibiting the function of the cyt bc1 complex . This results in the blockage of electron transport, which is crucial for the production of ATP, the energy currency of the cell .

Pharmacokinetics

Modifications to its structure, such as the addition of alkyl chains, can be used to increase its bioavailability .

Result of Action

The inhibition of the cyt bc1 complex by 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione leads to the blockage of the mitochondrial electron transport chain . This can result in a decrease in ATP production, affecting the energy metabolism of the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione typically involves the bromination of a decyl chain followed by its attachment to a dimethylcyclohexadiene-dione core. One common method involves the use of bromoundecanoic acid and thymoquinone in the presence of acetonitrile and water. The reaction is carried out under reflux conditions for approximately 1.5 hours . The product is then purified using open-column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques, such as Fischer glycosylation in a microreactor. This method allows for higher yields and more efficient purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The diene-dione core can participate in redox reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium phthalimide and acetonitrile.

Oxidation and Reduction Reactions: These reactions typically require oxidizing or reducing agents such as potassium permanganate or sodium borohydride.

Major Products

Substitution Reactions: Products include various substituted derivatives depending on the reagent used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone

- (10-Bromodecyl)benzene

- 4-[(10-Bromodecyl)oxy]benzaldehyde

Uniqueness

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific structural features, such as the bromodecyl side chain and the dimethylcyclohexadiene-dione core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound with notable biological activity primarily due to its interaction with mitochondrial components. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione

- CAS Number : 128209-65-4

- Molecular Weight : 355.3 g/mol

The compound features a bromodecyl side chain attached to a dimethylcyclohexadiene-dione core, which contributes to its unique reactivity and biological effects.

Target Interaction

The primary target of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is the cytochrome bc1 complex within the mitochondrial electron transport chain. This interaction inhibits the function of the complex, leading to disruption in ATP production and increased oxidative stress within cells.

Biochemical Pathways

The inhibition of the cytochrome bc1 complex affects several biochemical pathways:

- Mitochondrial Dysfunction : The compound blocks electron transport, resulting in decreased ATP synthesis and increased generation of reactive oxygen species (ROS).

- Cellular Apoptosis : The accumulation of ROS can trigger apoptotic pathways, leading to cell death in certain cancer cell lines.

Pharmacokinetics

The structural modifications of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione enhance its bioavailability. The presence of the bromodecyl group increases lipophilicity, facilitating better membrane penetration and distribution within tissues .

Anticancer Activity

Research has indicated that 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and increasing oxidative stress .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. The mechanism is hypothesized to involve disruption of microbial cell membranes and interference with metabolic processes due to its reactive nature .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTVWCISWNOGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.